molecular formula C20H20ClN3 B11258569 2-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline

2-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline

Cat. No.: B11258569
M. Wt: 337.8 g/mol
InChI Key: LEEVSJXRFWWYQX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline is a chemical compound that belongs to the quinazoline class of heterocyclic compounds. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a 4-chlorophenyl group and a 4-methylpiperidin-1-yl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Substitution Reactions: The 4-chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Piperidine Substitution: The 4-methylpiperidin-1-yl group can be introduced through nucleophilic substitution reactions using 4-methylpiperidine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorobenzene derivatives for electrophilic substitution; 4-methylpiperidine for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazoline: Lacks the 4-chlorophenyl and 4-methylpiperidin-1-yl groups, which may result in different biological activities.

    4-(4-Methylpiperidin-1-yl)quinazoline: Lacks the 4-chlorophenyl group, which may affect its chemical and biological properties.

    2-(4-Chlorophenyl)quinazoline: Lacks the 4-methylpiperidin-1-yl group, which may influence its interactions with molecular targets.

Uniqueness

2-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline is unique due to the presence of both the 4-chlorophenyl and 4-methylpiperidin-1-yl groups. These substituents may enhance its biological activity, selectivity, and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C20H20ClN3

Molecular Weight

337.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline

InChI

InChI=1S/C20H20ClN3/c1-14-10-12-24(13-11-14)20-17-4-2-3-5-18(17)22-19(23-20)15-6-8-16(21)9-7-15/h2-9,14H,10-13H2,1H3

InChI Key

LEEVSJXRFWWYQX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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